N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a structurally complex small molecule featuring a 1,3-thiazole core substituted with a 5-methoxy-1,2-dimethylindole moiety at the 4-position and a phenylacetamide group at the 2-position. The methoxy and dimethyl groups on the indole ring enhance lipophilicity (logP ~5.2), as seen in related analogs, while the phenylacetamide tail may influence target binding via hydrophobic or π-π interactions.
Properties
Molecular Formula |
C22H21N3O2S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-21(17-12-16(27-3)9-10-19(17)25(14)2)18-13-28-22(23-18)24-20(26)11-15-7-5-4-6-8-15/h4-10,12-13H,11H2,1-3H3,(H,23,24,26) |
InChI Key |
YCOCREXQDASLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction
The Hantzsch thiazole synthesis is adapted from methodologies in and:
-
Reagents :
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Thioamide precursor : Generated by reacting 5-methoxy-1,2-dimethylindole-3-carboxaldehyde with thiosemicarbazide.
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α-Halo ketone : Bromopyruvic acid or ethyl bromopyruvate.
-
-
Conditions :
-
Solvent: Ethanol or DMF.
-
Temperature: Reflux (80–100°C).
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Catalysis: Piperidine or acetic acid.
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Duration: 6–12 hours.
-
-
Mechanism :
Cyclocondensation of the thioamide with α-halo ketone forms the thiazole ring, with the indole moiety introduced at the 4-position.
Synthesis of 2-Phenylacetyl Chloride
Adapted from, this reagent is prepared via chlorination of phenylacetic acid :
-
Procedure :
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Phenylacetic acid (1 eq) is dissolved in dry dichloromethane (DCM).
-
Oxalyl chloride (1.2 eq) and catalytic DMF are added dropwise at 0°C.
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The mixture stirs at room temperature until gas evolution ceases (~2 hours).
-
-
Purification :
Excess oxalyl chloride and solvent are removed under reduced pressure.
Yield : >95%.
Amide Bond Formation: Final Coupling Step
The acylation of 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine follows protocols in and:
Reaction Setup
-
Reagents :
-
Thiazole-2-amine (1 eq).
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2-Phenylacetyl chloride (1.1 eq).
-
Base: Triethylamine (Et₃N, 2 eq).
-
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Conditions :
-
Solvent: Anhydrous DCM.
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Temperature: 0°C → room temperature.
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Duration: 12–24 hours.
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Workup and Purification
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Quenching : Ice-cold water is added to hydrolyze excess acyl chloride.
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Extraction : Organic layer washed with 1M HCl, saturated NaHCO₃, and brine.
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Drying : Anhydrous Na₂SO₄.
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Crystallization : Ethanol/water recrystallization yields pure product.
Yield : 65–78% (estimated from analogous reactions in).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
Optimization and Troubleshooting
Critical Parameters
Yield Enhancement Strategies
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch Thiazole | 70–85 | 95 | Scalable, one-pot |
| Acylation (Standard) | 65–78 | 98 | Mild conditions |
| Microwave-Assisted | 80 | 97 | Rapid (<1 hour) |
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The indole moiety in N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is believed to contribute to its ability to inhibit various cancer cell lines.
Case Study: Indole Derivatives
A study evaluated a series of indole derivatives for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. The results demonstrated IC50 values ranging from 1.4 to 10.8 µM, indicating potent cytotoxic effects against these cancer cells. The mechanisms of action include:
- Inhibition of Cell Proliferation : Inhibition of key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases to prevent cancer cell division.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antibacterial effects against various strains, making it a candidate for further investigation in antimicrobial research.
Case Study: Antibacterial Efficacy
A recent study assessed the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics.
Anti-inflammatory Effects
Emerging evidence indicates that this compound may modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Evidence/Findings |
|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Modulates inflammatory responses |
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Key Observations:
Structural Flexibility : The butanamide analog (MW 458.58) has a longer linker, which may alter binding kinetics compared to the phenylacetamide group in the target compound.
Substituent Impact : The 5-methoxy-1,2-dimethylindole moiety in the target compound likely enhances steric bulk and electron density compared to simpler aryl groups (e.g., 2-chlorophenyl in ).
Pharmacological and Biochemical Comparisons
COX/LOX Inhibition
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) shares a thiazole-acetamide scaffold with the target compound but lacks the indole moiety. It acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM). The target compound’s indole group may confer selectivity for other enzymes (e.g., LOX or kinases) due to increased hydrophobic interactions.
Anticancer Potential
Indole-thiazole hybrids, such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides , demonstrate anticancer activity via apoptosis induction. The target compound’s 5-methoxy and dimethyl groups could enhance metabolic stability compared to unsubstituted indoles.
Biological Activity
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anticancer effects, supported by relevant data and case studies.
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.35 g/mol
- Chemical Structure : The compound features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. The structure–activity relationship (SAR) indicates that modifications in the thiazole and indole components can enhance efficacy against various pathogens.
- Minimum Inhibitory Concentration (MIC) :
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.7 - 2.8 | |
| Candida albicans | 3.92 - 4.01 | |
| Aspergillus niger | 4.01 - 4.23 |
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Research indicates that derivatives of indole and thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several thiazole derivatives, including those structurally related to the target compound. Results indicated that modifications at the para position of the benzene ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria . -
Anticancer Studies :
In vitro studies have shown that compounds with similar structures to this compound inhibited the growth of various cancer cell lines with IC50 values in the micromolar range .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of 5-methoxy-1,2-dimethylindole with thiazole precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Step 2 : Amidation using phenylacetyl chloride in the presence of triethylamine (TEA) as a catalyst .
- Critical Parameters : Temperature (reflux at 80–100°C), pH control (neutral to slightly basic), and solvent purity. Yields are optimized by monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer : A combination of techniques ensures structural integrity:
- 1H/13C NMR : Confirms proton environments (e.g., indole NH, thiazole CH) and carbon backbone .
- IR Spectroscopy : Validates amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-H bonds .
- LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : The compound is stable under standard lab conditions (25°C, dry environment) but susceptible to hydrolysis in acidic/basic media. Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How can computational tools like molecular docking and PASS predict the biological activity of this compound?
- Methodological Answer :
- PASS Program : Predicts potential targets (e.g., kinase inhibition, GPCR modulation) based on structural fingerprints .
- Molecular Docking : Uses software (AutoDock, Schrödinger) to simulate binding to targets (e.g., EGFR, COX-2). Docking poses (e.g., indole-thiazole interactions) are analyzed for binding energy (ΔG < –8 kcal/mol) and hydrogen-bond networks .
- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values) to refine models .
Q. How can conflicting biological activity data between in silico predictions and experimental assays be resolved?
- Methodological Answer :
- Step 1 : Verify compound purity via HPLC and re-test in biological assays .
- Step 2 : Adjust docking parameters (e.g., solvation effects, flexible residues) to better mimic physiological conditions .
- Step 3 : Conduct SAR studies by synthesizing analogs (e.g., varying substituents on the indole or thiazole rings) to identify structural determinants of activity .
Q. What strategies are effective for improving the bioavailability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
